![molecular formula C18H19N3O2S B6463236 4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2549000-74-8](/img/structure/B6463236.png)

4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

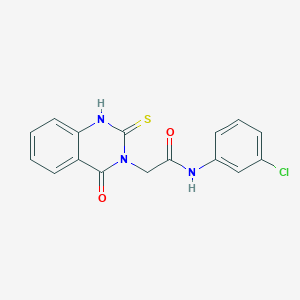

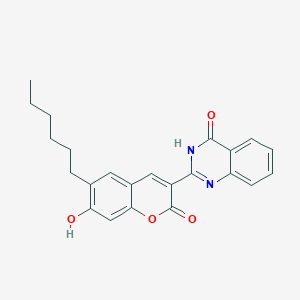

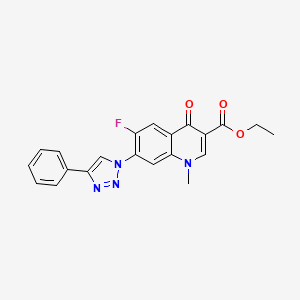

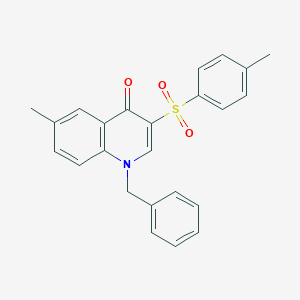

The compound seems to be a complex organic molecule that contains several distinct functional groups: a pyrazole ring, a naphthalene ring, a sulfonyl group, and an azetidine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. For example, naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Pyrazole is a heterocyclic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these functional groups can undergo a variety of reactions. For instance, naphthalene can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For instance, 1-methylnaphthalene is a colorless liquid .Scientific Research Applications

4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is widely used in scientific research due to its versatile properties. It has been used in the synthesis of drugs and other compounds, as an inhibitor of enzymes, and as a fluorescent probe for biological imaging. It has also been used in the synthesis of peptide-based drugs and in the study of the structure and function of proteins.

Mechanism of Action

4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a highly versatile compound and has a variety of mechanisms of action. It has been shown to have a variety of inhibitory effects on enzymes, including proteases, phosphatases, and kinases. It also has the ability to interact with proteins and other molecules, which can affect their structure and function. Additionally, this compound has been used as a fluorescent probe for biological imaging, as it is able to bind to certain molecules and emit a fluorescent signal when illuminated.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have inhibitory effects on enzymes, which can affect the structure and function of proteins. Additionally, it has been used as a fluorescent probe for biological imaging, as it is able to bind to certain molecules and emit a fluorescent signal when illuminated. Furthermore, this compound has been used in the synthesis of peptide-based drugs, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of research applications. Additionally, it is relatively easy to synthesize and purify, making it suitable for use in a variety of laboratory experiments. However, this compound can be toxic in large doses and can have a variety of adverse effects on the body, making it important to use caution when working with this compound.

Future Directions

4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has a wide range of potential future applications. It has been used in the synthesis of peptide-based drugs and in the study of the structure and function of proteins, and it could be used to develop new drugs and treatments. Additionally, it could be used to image biological processes in greater detail, as it is able to bind to certain molecules and emit a fluorescent signal when illuminated. Finally, this compound could be used in the study of enzyme inhibitors, as it has been shown to have a variety of inhibitory effects on enzymes.

Synthesis Methods

4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is synthesized using a two-step process. The first step involves the reaction of 1-(naphthalene-1-sulfonyl)azetidine with 4-methyl-1H-pyrazole in the presence of an acid catalyst. This reaction produces the desired product, this compound, as well as a small amount of by-products. The second step involves the purification of the product using column chromatography. This process is used to separate the desired product from the by-products and other impurities.

Safety and Hazards

properties

IUPAC Name |

4-methyl-1-[(1-naphthalen-1-ylsulfonylazetidin-3-yl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-14-9-19-20(10-14)11-15-12-21(13-15)24(22,23)18-8-4-6-16-5-2-3-7-17(16)18/h2-10,15H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPOKPUNXBZFEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6463161.png)

![4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6463173.png)

![2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463187.png)

![5-amino-1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6463197.png)

![4,12-dibromo-17-(pyrimidin-2-yl)-8,16-dioxa-17-azatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene](/img/structure/B6463199.png)

![3-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6463202.png)

![7-(diethylamino)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6463214.png)

![2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6463228.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6463240.png)

![3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6463247.png)